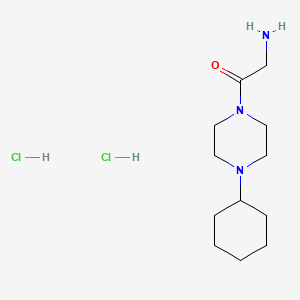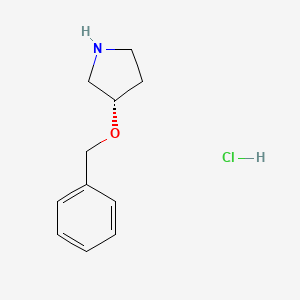![molecular formula C9H6BrClN2 B1371687 3-Bromo-2-chloro-5-methyl[1,6]naphthyridine CAS No. 1192263-93-6](/img/structure/B1371687.png)
3-Bromo-2-chloro-5-methyl[1,6]naphthyridine
Overview
Description
3-Bromo-2-chloro-5-methyl[1,6]naphthyridine is a useful research compound. Its molecular formula is C9H6BrClN2 and its molecular weight is 257.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Synthesis
3-Bromo-2-chloro-5-methyl[1,6]naphthyridine is involved in various chemical reactions. For instance, its bromo and chloro derivatives are used in amination reactions with potassium amide in liquid ammonia, yielding amino derivatives through addition-elimination mechanisms (Czuba & Woźniak, 2010). These compounds are also studied for their reactivity, with differences observed in halogen reactivity in various positions of the naphthyridine molecule (Czuba & Woźniak, 2010).
Pharmaceutical Applications
Some derivatives of this compound show significant antimalarial activity. This has been demonstrated in derivatives such as 7-bromo-N-(4′-diethylamino-1′-methylbutyl)-1,5-naphthyridin-4-amine, which have shown promising results in in-vivo studies (Barlin & Tan, 1985).
Inhibitors and Biological Activity
Some derivatives of this compound have been studied for their potential as cAMP phosphodiesterase III inhibitors. This includes 1,6-naphthyridin-2(1H)-ones, which have shown to inhibit this enzyme, important in various biological processes (Singh et al., 1992). Additionally, studies have explored the transformation of 3-bromo-1,6-naphthyridin-2(1H)-ones to thiazolo[4,5-b][1,6]naphthyridin-2(1H)-ones, resulting in increased inhibitory potency (Singh et al., 1995).
Antibacterial Activity
Naphthyridines, including derivatives of this compound, have been investigated for their antibacterial properties, particularly against strains carrying TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus (Oliveira-Tintino et al., 2020).
Synthesis and Modification
There are studies focused on the synthesis and modification of these compounds, including methods for the preparation of various derivatives, which are valuable for further exploration of their chemical and biological properties (Wang et al., 2020).
Properties
IUPAC Name |
3-bromo-2-chloro-5-methyl-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c1-5-6-4-7(10)9(11)13-8(6)2-3-12-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTHTAXIHZGRRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=NC(=C(C=C12)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


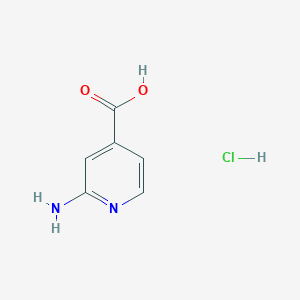


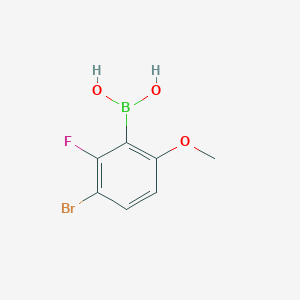
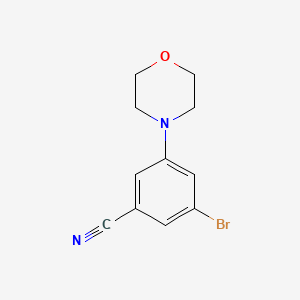
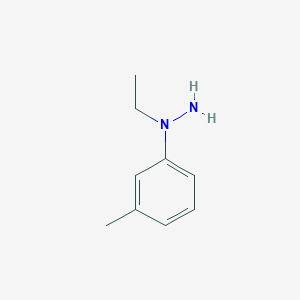
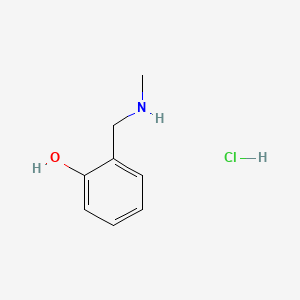

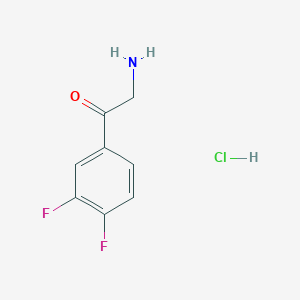
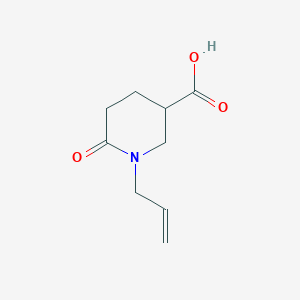

![2-[4-Bromo-2-(trifluoromethyl)phenyl]amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide](/img/structure/B1371621.png)
